molecular formula C19H23BrN4O2 B6587307 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide CAS No. 1226443-75-9

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide

Cat. No. B6587307
CAS RN: 1226443-75-9
M. Wt: 419.3 g/mol
InChI Key: OAVMFKCFSNJRMR-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide, or “2-APMBA” for short, is a novel synthetic compound with potential applications in a variety of scientific fields. It is a derivative of the pyrimidine core, which is a heterocyclic organic compound formed from two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

2-APMBA has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, it has been studied for its potential as a drug delivery system for drugs that need to be delivered to specific sites in the body. In biochemistry, it has been studied for its potential to act as a molecular switch, allowing researchers to control the activation and deactivation of certain proteins in the body. In materials science, it has been studied for its potential to act as a molecular scaffold, allowing researchers to create complex structures with precise control.

Mechanism of Action

2-APMBA acts as a molecular switch, allowing researchers to control the activation and deactivation of certain proteins in the body. It works by binding to specific proteins, which then triggers a conformational change in the protein. This conformational change then leads to the activation or deactivation of the protein, depending on the type of protein and the desired outcome.
Biochemical and Physiological Effects
2-APMBA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to regulate the activity of certain enzymes and hormones. For example, it has been shown to regulate the activity of cyclic AMP-dependent protein kinases (PKA) and cyclic GMP-dependent protein kinases (PKG). It has also been studied for its potential to regulate the activity of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

2-APMBA has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its molecular structure allows it to bind to specific proteins, which makes it useful for controlling the activation and deactivation of certain proteins. However, it has some limitations as well. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its effects on certain proteins can be unpredictable, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-APMBA are vast and varied, and there are many possible future directions for research. For example, further research could be conducted to explore its potential to regulate the activity of other enzymes and hormones. Additionally, further research could be conducted to explore its potential to act as a drug delivery system for drugs that need to be delivered to specific sites in the body. Finally, further research could be conducted to explore its potential to act as a molecular scaffold, allowing researchers to create complex structures with precise control.

Synthesis Methods

2-APMBA is synthesized through a multi-step process. First, the starting material, 4-bromobenzaldehyde, is reacted with aqueous ammonia in an ethanol solution to form 4-bromobenzyl amine. Then, the intermediate product is reacted with ethyl chloroformate in a methanol solution to form N-(4-bromophenyl)acetamide. Finally, the product is reacted with 2-azepan-1-yl-6-methylpyrimidine in a methanol solution to form 2-APMBA.

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVMFKCFSNJRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide

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